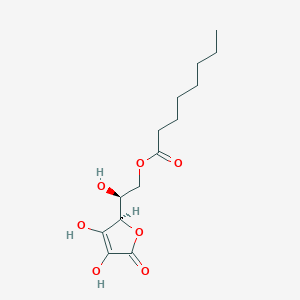

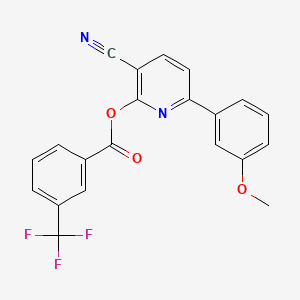

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis of Substituted Furans and Pyrroles

Furans and pyrroles are crucial synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. A study introduced methods to prepare 2-substituted 3-furfurals starting from 3-furfural, demonstrating the potential for creating diverse chemical structures. This work is significant for understanding the reactivity and applications of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

Heterocyclic Transformations

The transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles has been explored, highlighting the versatility of furan derivatives in creating complex heterocyclic structures. This conversion demonstrates the potential for the development of novel compounds with varied biological activities (Hashem et al., 2017).

Gold-Catalyzed Synthesis

The gold-catalyzed synthesis of furans and furanones from sulfur ylides presents a novel method for constructing densely functionalized furan derivatives. This approach is noteworthy for its simplicity and flexibility, demonstrating the utility of gold catalysis in organic synthesis (Huang et al., 2012).

Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, highlighting the significance of furan and pyrrole derivatives in creating complex organic molecules. This method utilizes surfactants in aqueous medium, demonstrating an environmentally friendly approach to synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

Cascade Reactions for Heterocyclic Synthesis

Cascade reactions involving α-functionalized nitroalkenes and β-ketosulfones have been employed to synthesize sulfonyl furans and dihydrofurans. This methodology showcases the ability to construct complex heterocyclic structures through efficient reaction sequences, further illustrating the chemical versatility of furan and pyrrole derivatives (Mane et al., 2020).

Propiedades

IUPAC Name |

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-14(10-15-5-1-2-6-15)16-8-13(9-16)21(18,19)11-12-4-3-7-20-12/h1-7,13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYNCKZYMBGBSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2670597.png)

![N-(Cyanomethyl)-2-[3-(4-methylphenyl)thiomorpholin-4-YL]acetamide](/img/structure/B2670598.png)

![N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2670600.png)

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2670603.png)

![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670605.png)

![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)

![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2670612.png)